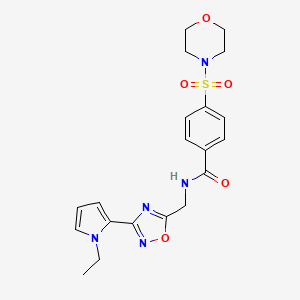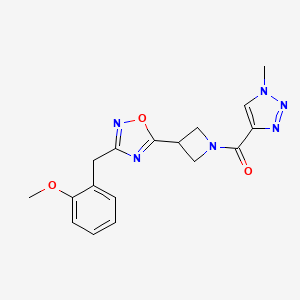![molecular formula C19H22N4O6S B2944418 Ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 851129-83-4](/img/structure/B2944418.png)
Ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Synthesis:
Begin with 2,3-dihydrobenzo[b][1,4]dioxin as the starting material.
The key intermediate, 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-thiol, can be prepared by reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid with thiosemicarbazide under appropriate conditions.
The intermediate is then acylated to produce 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid.
Finally, ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is synthesized by coupling this intermediate with piperazine-1-carboxylate under mild conditions.
Industrial Production Methods:
Industrial production typically involves the large-scale synthesis of intermediates followed by their efficient coupling reactions.
Optimized reaction conditions such as appropriate catalysts, solvents, temperature control, and purification techniques (like crystallization and chromatography) ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can undergo oxidation at the sulfur atom, forming sulfoxide or sulfone derivatives.
Reduction: Reduction of the oxadiazole ring could result in a more hydrogenated, less aromatic compound.
Substitution: The compound can undergo nucleophilic substitution at the ethyl or piperazine moiety, providing various analogs for different purposes.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents like sodium borohydride or hydrogen gas for reduction processes.
Nucleophiles for substitution reactions, typically under mild to moderate temperature conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted analogs depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Serves as a scaffold for synthesizing new compounds, aiding in the study of structure-activity relationships. Biology:
Potential use as a molecular probe for studying cellular pathways. Medicine:
Investigated for its potential as a pharmacological agent due to its unique structural features, possibly showing activity against various biological targets. Industry:
Application in the synthesis of specialty chemicals and materials, potentially useful in fields like material science and nanotechnology.
Mechanism of Action
The compound's mechanism of action typically involves interaction with specific molecular targets. Its structural features allow it to interact with enzymes, receptors, or other proteins, potentially modifying their activity or function. These interactions are driven by the presence of functional groups such as the oxadiazole ring and the piperazine moiety, which can form various bonds or engage in electronic interactions within biological systems.
Comparison with Similar Compounds
Ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a piperazine ring, potentially resulting in different biological activity.
Methyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate: Substitution of the ethyl group with a methyl group could alter its physical and chemical properties.
Phenyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate: Presence of a phenyl group instead of ethyl can significantly change the compound's characteristics and uses.
Uniqueness:
The presence of both the oxadiazole ring and the 2,3-dihydrobenzo[b][1,4]dioxin moiety in conjunction with the piperazine carboxylate imparts unique steric and electronic properties. These properties could translate into distinctive biological activities or material characteristics, making it a valuable target for further exploration.
Properties
IUPAC Name |
ethyl 4-[2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c1-2-26-19(25)23-7-5-22(6-8-23)16(24)12-30-18-21-20-17(29-18)13-3-4-14-15(11-13)28-10-9-27-14/h3-4,11H,2,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLVBCRYHCCRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(2-Iodoethynyl)phenyl]methanol](/img/structure/B2944336.png)





![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2944343.png)
![ethyl 2-(2-((4-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2944344.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2944345.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2944353.png)
![2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2944354.png)
![2-(2-(Diethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2944356.png)
